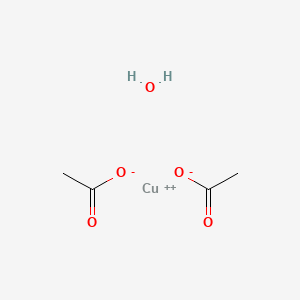

Cupric acetate monohydrate

Description

The exact mass of the compound this compound is 198.966770 g/mol and the complexity rating of the compound is 25.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper;diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNSTOSIVLCJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CuO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209202 | |

| Record name | Cupric acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS] | |

| Record name | Copper(II) acetate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6046-93-1, 66923-66-8 | |

| Record name | Cupric acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006046931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, copper(2+) salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper di(acetate) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J9V52S86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Cupric Acetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Blue-Green Hue

Cupric acetate monohydrate, with its characteristic blue-green crystals, is more than a simple laboratory reagent.[1] Its applications as a catalyst in organic synthesis, a precursor for advanced materials, and its historical use as a pigment and fungicide underscore its scientific and technological importance.[2] For researchers in materials science and drug development, a profound understanding of its three-dimensional atomic arrangement is paramount. The crystal structure dictates the compound's physical and chemical properties, influencing its reactivity, solubility, and interaction with biological systems. This guide provides an in-depth technical exploration of the crystal structure of this compound, detailing its unique dimeric nature and the experimental methodology used to elucidate this architecture.

The Dimeric "Paddlewheel" Structure: A Tale of Two Coppers

The crystal structure of this compound, Cu₂(CH₃COO)₄(H₂O)₂, is a classic example of a dinuclear complex, often described as having a "paddlewheel" structure.[1][3] This arrangement is central to understanding its chemical behavior and magnetic properties.

At the heart of the structure are two copper(II) ions bridged by four acetate ligands. Each acetate ligand coordinates to both copper atoms, with one oxygen atom from each acetate binding to a different copper ion. This bridging creates a cage-like dimeric unit. The coordination sphere of each copper atom is completed by a water molecule, which occupies the axial position.[1]

A key feature of this structure is the remarkably short distance between the two copper atoms, measured at approximately 2.614 Å.[4] This proximity is close to the Cu-Cu separation in metallic copper and facilitates a significant interaction between the two metal centers.[1] This interaction, a form of antiferromagnetic coupling, leads to a diminishing of the magnetic moment as the temperature is lowered, rendering the compound essentially diamagnetic below 90 K.[1][5]

The coordination geometry around each copper atom can be described as a distorted octahedron. The four oxygen atoms from the bridging acetate groups form the equatorial plane, while the oxygen atom of the water molecule and the adjacent copper atom occupy the axial positions.[6]

Caption: Dimeric "paddlewheel" structure of this compound.

Crystallographic Data and Molecular Geometry

The precise arrangement of atoms in the crystal lattice is defined by a set of crystallographic parameters. For this compound, the crystal system is monoclinic with the space group C2/c.[7] The unit cell dimensions, as determined by low-temperature X-ray diffraction, provide a highly accurate description of the repeating unit in the crystal.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 13.168(2) Å |

| b | 8.564(2) Å |

| c | 13.858(2) Å |

| β | 117.02(1)° |

Table 1: Crystallographic Data for this compound.[7]

The intramolecular distances and angles provide a quantitative description of the molecular geometry. The following table summarizes key bond lengths, which are crucial for understanding the nature of the chemical bonds within the dimeric unit.

| Bond | Mean Bond Length (Å) |

| Cu-Cu | 2.6139(6) |

| Cu-O (acetate) | 1.9705(15) |

| Cu-O (water) | 2.1450(16) |

Table 2: Selected Interatomic Distances in this compound.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, from which the positions of individual atoms can be deduced. The following protocol outlines the key steps and the scientific rationale behind them.

Crystal Growth and Selection

Methodology:

-

Prepare a saturated solution of this compound in a suitable solvent, such as a water-ethanol mixture.

-

Allow the solvent to evaporate slowly and undisturbed at room temperature. This promotes the formation of well-ordered, single crystals.[8]

-

Carefully select a high-quality crystal, typically 0.1-0.3 mm in size, that is free from cracks or other defects, using a stereomicroscope.

Rationale: The quality of the crystal is the most critical factor for a successful diffraction experiment. A well-ordered crystal lattice will diffract X-rays in a sharp, well-defined pattern, leading to high-resolution structural data. Slow crystallization minimizes the formation of defects and twinning.

Crystal Mounting and Data Collection

Methodology:

-

Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

The goniometer is then attached to a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 120 K) using a cryostream.[4] This is a crucial step to minimize thermal vibrations of the atoms, which can smear the electron density and reduce the quality of the diffraction data.

-

A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.

-

The crystal is rotated through a series of angles, and the diffracted X-rays are collected on a detector (e.g., a CCD or CMOS detector).

Rationale: Cooling the crystal enhances the diffraction intensity and resolution. The use of monochromatic X-rays is essential to satisfy the Bragg condition for diffraction. Rotating the crystal ensures that all possible lattice planes are brought into the diffracting condition, resulting in a complete dataset.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure Solution and Refinement

Methodology:

-

The collected diffraction data (a series of images) are processed to determine the intensities and positions of the diffraction spots.

-

The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

-

The initial positions of the atoms are determined using computational methods such as Direct Methods or the Patterson function.

-

The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best possible agreement between the observed diffraction data and the data calculated from the structural model.

-

The final refined structure is validated using various crystallographic metrics to ensure its accuracy and reliability.

Rationale: The positions of the diffraction spots are related to the size and shape of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell. Structure solution methods provide an initial guess of the atomic arrangement, which is then optimized through refinement. The refinement process minimizes the difference between the experimentally measured structure factors and those calculated from the model, leading to a precise and accurate crystal structure.

Conclusion: From Atomic Coordinates to Functional Insights

The detailed analysis of the crystal structure of this compound reveals a fascinating dimeric architecture that governs its chemical and physical properties. The "paddlewheel" arrangement with a short Cu-Cu distance is a direct consequence of the bridging acetate ligands and has profound implications for its magnetic behavior. The step-by-step experimental protocol for single-crystal X-ray diffraction provides a roadmap for researchers seeking to characterize this and other crystalline materials. For scientists in drug development and materials science, this fundamental structural knowledge is the bedrock upon which new applications and innovations are built. Understanding the precise three-dimensional arrangement of atoms allows for the rational design of new catalysts, the development of novel materials with tailored properties, and a deeper comprehension of the interactions of copper compounds in biological systems.

References

-

de Meester, P., Fletcher, S. R., & Skapski, A. C. (1973). Refined crystal structure of copper(II) acetate monohydrate. Journal of the Chemical Society, Dalton Transactions, (23), 2575-2578. [Link]

- Shamuratov, E. B., Rybakov, V. B., & Troyanov, S. I. (1994). Redetermination of the crystal structure of copper(II) acetate monohydrate, Cu2(CH3COO)4(H2O)2, at 183 K.

-

van Niekerk, J. N., & Schoening, F. R. L. (1953). The crystal structure of copper(II) acetate, Cu2(CH3COO)4·2H2O. Acta Crystallographica, 6(3), 227-232. [Link]

-

Powder x-ray diffraction pattern of 4-aminopyridine based copper (II) acetate crystals. (n.d.). Srimad Andavan Arts and Science College. [Link]

-

Copper(II) acetate. (2023, December 29). In Wikipedia. [Link]

-

Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures. (2013). PLoS ONE, 8(2), e51730. [Link]

-

Molecular structures of copper(II) acetate monohydrate (R = CH 3 ) and nickel(II) acetate tetrahydrate. (n.d.). ResearchGate. [Link]

-

Tetra-μ-acetato-bisaquadicopper(II) [Cu2(CH3COO)4(H2O)2]. (2016). ResearchGate. [Link]

- Process for the preparation of crystalline copper(II) acetate monohydrate. (1983).

-

XRD spectra for the copper(II) acetate monohydrate powder: freeze-dried. (n.d.). ResearchGate. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Stanford Advanced Materials. [Link]

-

XRD patterns for copper acetate monohydrate thermal decomposition under air and Ar. (n.d.). ResearchGate. [Link]

-

Refinement of crystal structure of copper acetate diammine, Cu(CH3COO)2 · 2NH3. (2009). Zeitschrift für Kristallographie - New Crystal Structures, 224(4), 485-486. [Link]

-

copper acetate dimer. (n.d.). Crystals@Otterbein. [Link]

-

Study of the interactions between copper(II) acetate monohydrate and orotic acid and orotate ligands. (2007). Journal of the Chilean Chemical Society, 52(3), 1231-1235. [Link]

-

Copper(II) acetates: from dimer to monomer. (2004). Transition Metal Chemistry, 29(4), 428-432. [Link]

-

Confusion about metal-metal bond (δ bonds) in copper(II)acetate monohydrate. (2022). ResearchGate. [Link]

-

What is this compound - Properties & Specifications. (n.d.). Eventt Chem. [Link]

-

Electronic structure and spectra of cupric acetate mono-hydrate revisited. (2010). Journal of Molecular Structure, 963(1), 88-93. [Link]

Sources

- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 2. What is this compound - Properties & Specifications [eventt-chem.com]

- 3. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. injri.andavancollege.ac.in [injri.andavancollege.ac.in]

Cupric acetate monohydrate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Cupric Acetate Monohydrate in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Synthesis and Development

This compound, Cu(CH₃COO)₂·H₂O, is more than just a simple copper(II) salt. Its unique dimeric, "Chinese lantern" structure underpins its utility as a powerful catalyst and oxidizing agent in a multitude of organic reactions, from classic coupling reactions to modern C-H functionalization.[1][2] Its application portfolio extends to its use as a pigment, fungicide, and precursor for advanced materials like copper oxide nanoparticles.[3][4] However, the efficacy of cupric acetate in these applications, particularly in organic synthesis, is fundamentally governed by its interaction with the reaction medium—its solubility.

For the researcher, scientist, or drug development professional, a thorough understanding of solubility is not merely academic; it is a cornerstone of process optimization, reaction design, and ultimately, successful outcomes. A poorly chosen solvent can lead to heterogeneous reaction mixtures, mass transfer limitations, and irreproducible results. Conversely, a well-understood solvent system allows for precise control over reaction kinetics, catalyst activity, and product purity.

This guide provides a comprehensive exploration of the solubility of this compound in organic solvents. We will move beyond simple data points to dissect the underlying chemical principles, provide actionable experimental protocols for solubility determination, and offer insights gleaned from practical application. Our objective is to equip you with the expertise to make informed decisions in your own laboratory, transforming solubility from a potential obstacle into a powerful experimental variable.

The Physicochemical Landscape of this compound

To understand solubility, we must first understand the solute. This compound is a blue-green crystalline solid with a dimeric structure where two copper atoms are bridged by four acetate ligands.[2] Each copper atom is also coordinated to a water molecule, completing its coordination sphere. This structure is not merely a solid-state curiosity; the energy required to break down this dimeric arrangement and solvate the resulting species is a key determinant of its solubility.

Key Physicochemical Properties:

The presence of both relatively nonpolar acetate groups and a polar, coordinated water molecule gives the compound a complex character, allowing for interactions with a range of organic solvents.

Solubility Profile: A Quantitative and Qualitative Overview

This compound exhibits a varied solubility profile, ranging from soluble in polar protic solvents to sparingly soluble or insoluble in nonpolar and some polar aprotic solvents. The following table summarizes the available data.

| Solvent | Formula | Type | Solubility Data | Reference(s) |

| Ethanol | C₂H₅OH | Polar Protic | 7.14 g / 100 g solvent (20 °C) | [5] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble / Slightly Soluble | [3][5][6] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Slightly Soluble | [3] |

| Glycerol | C₃H₈O₃ | Polar Protic | Slightly Soluble | [2][6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Insoluble | [5] |

Note: The term "slightly soluble" is qualitative. For precise applications, experimental determination is strongly recommended.

Core Principles Governing Solubility in Organic Media

The dissolution of a salt like this compound is not a simple mechanical mixing but a complex interplay of energetic factors. The guiding principle "like dissolves like" is a useful starting point, but a deeper, mechanistic understanding is required for advanced applications.[7][8]

The Energetics of Dissolution

The process can be visualized as a three-step thermodynamic cycle:

-

Lattice Energy: Energy required to break the crystal lattice and separate the Cu₂(OAc)₄(H₂O)₂ units.

-

Solvent-Solvent Interaction: Energy needed to create a cavity in the solvent to accommodate the solute.

-

Solvation Energy: Energy released when the solute species interacts with solvent molecules.

Dissolution is favorable when the energy released during solvation compensates for the energy required to overcome the lattice energy and disrupt solvent-solvent interactions.

Key Factors Influencing Solubility

The following diagram illustrates the primary factors that a researcher can manipulate to control the solubility of this compound.

Caption: Key experimental variables controlling the solubility of this compound.

-

Solvent Properties:

-

Polarity and Hydrogen Bonding: Polar protic solvents like ethanol are effective because they can both engage in hydrogen bonding (with the acetate and water ligands) and solvate the copper centers.[9]

-

Coordinating Ability: Solvents that are also ligands (e.g., pyridine, though not listed in the table) can actively break the dimeric structure by coordinating to the copper centers, significantly enhancing solubility. Even weakly coordinating solvents can play a role in stabilizing the dissolved species.

-

-

Temperature: For most salts, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy.[1] This is a critical parameter for recrystallization and for driving reactions that require higher catalyst concentrations.

-

Co-solvents and Additives:

-

Anti-solvent Effect: The presence of water in a solvent like acetone can drastically reduce the solubility of cupric acetate.[10] Acetone reduces the overall polarity of the aqueous phase, causing the salt to precipitate. This effect can be harnessed for purification.

-

pH: In aqueous or mixed aqueous-organic systems, pH is a crucial factor. Acidic conditions can enhance solubility by preventing the formation of copper hydroxide species.[1][9]

-

Experimental Determination of Solubility: A Validated Protocol

Relying solely on literature values can be insufficient, as minor impurities or variations in solvent grade can alter solubility. The following protocol describes a robust equilibrium concentration method for accurately determining the solubility of this compound in a given organic solvent.[11][12]

Principle of the Method

An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in a filtered aliquot of the supernatant is then determined analytically. This concentration represents the solubility at that temperature.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or higher)

-

Scintillation vials or sealed flasks (20 mL)

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

-

Preparation:

-

To a series of 20 mL glass vials, add the solvent of interest (e.g., 10.0 mL).

-

Add an excess of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible. A starting point is ~1.5-2.0 times the expected solubility.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration (Trustworthiness Pillar):

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture vigorously for a minimum of 24 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium. For viscous solvents or poorly soluble systems, 48-72 hours may be necessary. Preliminary experiments should be run to confirm that the measured concentration does not change between 24 and 48 hours.[12]

-

-

Settling:

-

Turn off the agitation but leave the vials in the constant temperature bath for 2-4 hours. This allows the undissolved solid to settle, preventing filter clogging.

-

-

Sampling and Filtration (Self-Validating System):

-

Carefully draw a known volume of the clear supernatant into a syringe. Avoid disturbing the settled solid.

-

Immediately attach a 0.22 µm syringe filter to the syringe. Causality: This step is critical to remove all particulate matter, ensuring that the analyzed liquid represents only the dissolved solute.

-

Discard the first ~0.5 mL of filtrate to saturate the filter membrane and avoid adsorption effects.

-

Dispense a precise volume of the subsequent filtrate into a pre-weighed volumetric flask.

-

-

Dilution and Analysis:

-

Reweigh the volumetric flask to determine the mass of the aliquot.

-

Dilute the sample to the final volume using an appropriate matrix (e.g., 1% nitric acid in deionized water for AAS/ICP analysis).

-

Prepare a series of calibration standards of Cu²⁺ in the same matrix.

-

Analyze the samples and standards using AAS or ICP-OES to determine the copper concentration.

-

-

Calculation:

-

From the measured copper concentration and the dilution factor, calculate the concentration in the original filtered aliquot.

-

Using the density of the solvent (if calculating molarity) or the mass of the aliquot (for g/100g solvent), express the final solubility.

-

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of solute-solvent interactions, temperature, and solvent composition.[8] While quantitative data is available for common solvents like ethanol, a significant number of solvent systems remain qualitatively described.[5] For the practicing scientist, this underscores the necessity of robust experimental determination to ensure process control and reproducibility.

The protocols and principles outlined in this guide provide a framework for both understanding and manipulating the solubility of this versatile copper salt. By applying these methods, researchers can optimize reaction conditions, control crystallization processes, and unlock the full potential of this compound in their synthetic and materials science endeavors.

References

- Solubility of Things. Copper (II)

- American Elements. Copper(II)

- Chemister.ru. copper(II)

- ChemicalBook. Copper (II)

- Solubility of Things. Copper(II)

- Sigma-Aldrich. Copper(II)

- Guidechem.

- chemeurope.com. Copper(II)

- Ophardt, C.E. Experiment: Solubility of Organic & Inorganic Compounds.

- Sciencemadness.org.

- ElectronicsAndBooks.

- National Institutes of Health (NIH).

- Journal of Chemical Theory and Computation.

- Unknown.

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Copper(II)_acetate [chemeurope.com]

- 3. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. copper(II) acetate monohydrate [chemister.ru]

- 6. americanelements.com [americanelements.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Sciencemadness Discussion Board - Copper acetate and acetone? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Thermal Decomposition of Cupric Acetate Monohydrate: A Mechanistic Guide

Abstract

The thermal decomposition of cupric acetate monohydrate, Cu(CH₃COO)₂·H₂O, is a multi-step process of significant interest in materials science, catalysis, and nanoparticle synthesis.[1] Understanding the intricate mechanistic pathways of this decomposition is critical for controlling the synthesis of copper-based nanomaterials and catalysts. This in-depth technical guide provides a comprehensive overview of the decomposition pathways, the resulting solid and gaseous products, and the experimental methodologies used to elucidate these processes. The narrative synthesizes technical accuracy with field-proven insights, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Controlled Decomposition

This compound serves as a versatile precursor for the synthesis of various copper-based materials, including metallic copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO) nanoparticles.[2] The final product is highly dependent on the conditions of the thermal decomposition, particularly the surrounding atmosphere (inert or oxidizing) and the heating rate. A thorough understanding of the decomposition mechanism allows for precise control over the phase, size, and morphology of the resulting nanoparticles, which in turn dictates their performance in applications such as catalysis, gas sensing, and antimicrobial agents.[3]

The decomposition process is not a simple, one-step conversion. It involves a series of distinct stages, including dehydration, decomposition of the anhydrous salt, and subsequent oxidation or reduction of intermediate species.[1][4] The gaseous byproducts, which primarily include water, acetic acid, acetone, and carbon dioxide, also play a crucial role in the overall reaction pathway.

The Stepwise Decomposition Pathway: A Tale of Two Atmospheres

The thermal degradation of this compound proceeds through a series of well-defined stages, with the reaction pathway being significantly influenced by the gaseous environment.

Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

Under an inert atmosphere, the decomposition can be broadly categorized into two main stages following an initial dehydration step.[1]

Stage 1: Dehydration

The process commences with the endothermic removal of the water of hydration to form anhydrous cupric acetate.[1] This typically occurs at temperatures below 168°C.[5][4]

Reaction: Cu(CH₃COO)₂·H₂O(s) → Cu(CH₃COO)₂(s) + H₂O(g)[1]

Stage 2: Decomposition of Anhydrous Cupric Acetate

Following dehydration, the anhydrous salt decomposes into a mixture of solid products and volatile organic compounds.[1] The primary solid products are a mixture of metallic copper (Cu) and copper(I) oxide (Cu₂O).[1][6] This stage generally occurs in the temperature range of 168–302°C.[5][4]

The gaseous products are more complex and result from the breakdown of the acetate ligands. The primary reactions proposed are:

-

2Cu(CH₃COO)₂(s) → 2Cu(s) + 4CH₃COOH(g) + O₂(g)[1]

-

2Cu(CH₃COO)₂(s) → Cu₂O(s) + (CH₃CO)₂O(g) + CO₂(g) + C₂H₄(g)[1]

The evolved acetic acid can further decompose to acetone, carbon dioxide, and methane.[1]

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition pathway is altered, particularly in the final stages.

Stage 1: Dehydration

Similar to the process in an inert atmosphere, the first step is the loss of the water of hydration.[1] Some studies have noted the formation of copper acetate peroxides between 100 and 150°C, which can influence the dehydration process.[5][4]

Stage 2: Decomposition and Oxidation

The anhydrous cupric acetate decomposes in the range of 168–302°C to form an initial mixture of solid products, including Cu, Cu₂O, and even some CuO.[5][4]

Stage 3: Oxidation of Intermediates

At higher temperatures, typically between 302–500°C, the metallic copper and copper(I) oxide intermediates are oxidized to the more stable copper(II) oxide.[5][4] A slight mass gain can sometimes be observed in thermogravimetric analysis (TGA) during this stage due to the uptake of oxygen.[2]

Reaction:

-

2Cu(s) + O₂(g) → 2CuO(s)

-

2Cu₂O(s) + O₂(g) → 4CuO(s)

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively study the thermal decomposition of this compound. The following tables summarize typical data obtained from such analyses.

| Stage | Process | Temperature Range (°C) - Air | Mass Loss (%) - Air | Temperature Range (°C) - Inert | Mass Loss (%) - Inert |

| 1 | Dehydration | < 168 | ~9% | < 170 | ~9% |

| 2 | Decomposition | 168 - 302 | ~55% | 195 - 275 | Varies |

| 3 | Oxidation | 302 - 500 | Mass Gain (~1-4%) | - | - |

Note: The exact temperature ranges and mass losses can vary depending on experimental conditions such as heating rate and gas flow rate.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

To ensure reproducible and accurate data, a standardized experimental protocol is essential.

Objective

To determine the temperature-dependent mass loss and heat flow associated with the thermal decomposition of this compound.

Materials and Equipment

-

This compound (reagent grade)[6]

-

Thermogravimetric Analyzer (TGA) or a simultaneous TGA/DSC instrument[1]

-

Alumina or platinum crucibles[1]

-

High-purity nitrogen and dry air gas supply[1]

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.[1]

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

Determine the onset and peak temperatures for each decomposition step from the DTG (derivative thermogravimetry) and DSC curves.

-

Calculate the percentage mass loss for each stage from the TGA curve.

-

Visualizing the Decomposition Pathways and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved.

Caption: Decomposition pathways of this compound.

Caption: Experimental workflow for TGA-DSC analysis.

Conclusion: From Fundamental Understanding to Practical Application

A detailed mechanistic understanding of the thermal decomposition of this compound is paramount for the rational design and synthesis of copper-based nanomaterials. The choice of atmospheric conditions and precise temperature control are the primary levers for tuning the final product composition and morphology. The methodologies and data presented in this guide provide a robust framework for researchers and professionals to not only understand this fundamental process but also to apply this knowledge in the development of advanced materials for a wide range of technological applications. The self-validating nature of the described protocols, grounded in established analytical techniques, ensures the generation of reliable and reproducible results.

References

-

Study on thermal decomposition of copper(II) acetate monohydrate in air. Semantic Scholar. Available at: [Link]

-

Study on thermal decomposition of copper(II) acetate monohydrate in air. ResearchGate. Available at: [Link]

-

Study on thermal decomposition of copper(II) acetate monohydrate in air. AKJournals. Available at: [Link]

-

Curves of DSC and TG for a freeze-dried copper(II) acetate monohydrate powder. ResearchGate. Available at: [Link]

-

Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. Scirp.org. Available at: [Link]

-

Thermal, Structural and Morphological Characterisation of Freeze-dried Copper(II) Acetate Monohydrate and its Solid Decomposition Products. SciELO. Available at: [Link]

-

Synthesis of CuO and Cu2O nano/microparticles from a single precursor: effect of temperature on CuO/Cu2O formation and morphology dependent nitroarene reduction. ResearchGate. Available at: [Link]

-

Copper-based nanoparticles prepared from copper(II) acetate bipyridine complex. CORE. Available at: [Link]

-

Copper(I1) acetates: from dimer to monomer. Canadian Journal of Chemistry. Available at: [Link]

-

SYNTHESIS OF COPPER OXIDE (CuO) FROM THERMAL DECOMPOSITION OF COPPER ACETATE MONOHYDRATE (Cu(CH3COO)2.H2O). DergiPark. Available at: [Link]

-

Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. Scientific Research Publishing. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. akjournals.com [akjournals.com]

- 5. Study on thermal decomposition of copper(II) acetate monohydrate in air | Semantic Scholar [semanticscholar.org]

- 6. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]

An In-depth Technical Guide to the Magnetic Properties of Cupric Acetate Monohydrate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Magnetism of a Classic Dimer

Cupric acetate monohydrate, with the chemical formula Cu₂(CH₃COO)₄(H₂O)₂, has long been a subject of intense scientific scrutiny, not for its vibrant bluish-green crystals, but for its anomalous magnetic behavior.[1][2][3][4] At room temperature, its magnetic moment is significantly lower than expected for a compound containing two Cu²⁺ ions, and this deviation becomes even more pronounced as the temperature decreases.[5][6][7] This guide provides a comprehensive exploration of the magnetic properties of this fascinating compound, delving into its unique dimeric structure, the underlying principles of antiferromagnetic coupling, the theoretical models used to describe its behavior, and the experimental techniques employed for its characterization.

The Structural Foundation of Anomalous Magnetism: The "Paddle-Wheel" Dimer

The key to understanding the magnetic properties of this compound lies in its distinct molecular structure. X-ray crystallography has revealed a dimeric "paddle-wheel" conformation where two copper atoms are held in close proximity by four bridging acetate ligands.[8][9] Each copper ion is also coordinated to a water molecule at its axial position.

This arrangement results in a remarkably short Cu-Cu distance of approximately 2.62 Å, which is comparable to the interatomic distance in metallic copper.[8] This close proximity is the primary structural feature that facilitates the strong magnetic interaction between the two copper(II) centers.

The Heart of the Matter: Antiferromagnetic Coupling and Exchange Interaction

The two unpaired electrons of the Cu²⁺ ions (d⁹ configuration) in the dimer do not behave independently. Instead, they are coupled through an antiferromagnetic exchange interaction . This interaction, mediated by the bridging acetate ligands in a process known as superexchange , favors the alignment of the electron spins in an antiparallel fashion.[5][6][7][10]

This coupling leads to the formation of two distinct energy states:

-

A diamagnetic ground state (S=0): The electron spins are paired (↑↓), resulting in a total spin of zero. This state is lower in energy.

-

A paramagnetic excited state (S=1): The electron spins are parallel (↑↑), resulting in a total spin of one. This "triplet" state is higher in energy.

The energy separation between the singlet ground state and the triplet excited state is denoted by the exchange coupling constant, -2J . For this compound, this value is approximately 292.2 cm⁻¹.[5][6][7] The negative sign of J signifies an antiferromagnetic interaction.

Quantifying the Magnetic Behavior: The Bleaney-Bowers Equation

The temperature dependence of the magnetic susceptibility of this compound can be accurately described by the Bleaney-Bowers equation . This model considers the thermal population of the singlet and triplet states.

The molar magnetic susceptibility (χₘ) is given by:

χₘ = (2Ng²β²/kT) [3 + exp(-2J/kT)]⁻¹ + Nα

Where:

-

N is Avogadro's number

-

g is the Landé g-factor

-

β is the Bohr magneton

-

k is the Boltzmann constant

-

T is the absolute temperature

-

-2J is the singlet-triplet energy separation

-

Nα is the temperature-independent paramagnetism (TIP)

At low temperatures, the thermal energy (kT) is insufficient to populate the triplet state, so the compound is essentially diamagnetic. As the temperature increases, the triplet state becomes more populated, leading to an increase in magnetic susceptibility. The susceptibility reaches a maximum near 250 K and then decreases at higher temperatures, following the Curie-Weiss law for the triplet state.[5][6][7]

Experimental Characterization Techniques

Several experimental techniques are crucial for probing the magnetic properties of this compound.

Magnetic Susceptibility Measurements

This is the primary technique for quantifying the bulk magnetic behavior of the material.

Experimental Protocol: Gouy Method (A Classical Approach)

-

Sample Preparation: A known mass of finely powdered this compound is packed uniformly into a long, cylindrical sample tube.

-

Measurement without Field: The sample tube is suspended from a sensitive balance, and its weight is recorded in the absence of a magnetic field.

-

Measurement with Field: A strong magnetic field is applied perpendicular to the length of the tube, and the new weight is recorded. The change in weight is directly proportional to the magnetic susceptibility of the sample.

-

Calibration: The apparatus is calibrated using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.

-

Temperature Variation: The measurements are repeated at various temperatures to obtain the temperature dependence of the magnetic susceptibility.

Modern Approach: SQUID Magnetometry

For more precise and sensitive measurements, a Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice. It offers higher accuracy and the ability to measure over a wider range of temperatures and magnetic fields.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for directly probing the paramagnetic triplet state.[11][12][13][14][15][16]

Key Observations in the EPR Spectrum of this compound:

-

Triplet Spectrum: The spectrum is characteristic of a species with a total spin S=1, confirming the presence of the coupled copper dimer.[13]

-

Fine Structure: The spectrum exhibits fine structure due to the zero-field splitting (ZFS) of the triplet state, which arises from the magnetic dipole-dipole interaction between the two copper ions and spin-orbit coupling.

-

Hyperfine Splitting: At low temperatures, the spectrum shows a seven-line hyperfine pattern.[14] This is a definitive signature of the interaction of the unpaired electrons with two equivalent copper nuclei (both with nuclear spin I = 3/2).

Experimental Protocol: X-band EPR Spectroscopy

-

Sample Preparation: A small amount of powdered this compound is placed in a quartz EPR tube.

-

Instrument Setup: The EPR spectrometer is set to a specific microwave frequency (typically X-band, ~9.5 GHz).

-

Data Acquisition: The magnetic field is swept, and the microwave absorption is recorded as a function of the magnetic field.

-

Temperature Control: The experiment is performed at various temperatures, often at liquid nitrogen (77 K) or liquid helium (4.2 K) temperatures, to observe the temperature-dependent population of the triplet state and resolve the hyperfine structure.

Summary of Key Magnetic Parameters

| Parameter | Symbol | Typical Value | Significance |

| Exchange Coupling Constant | -2J | ~292.2 cm⁻¹[5][6][7] | Energy separation between the singlet and triplet states. |

| Landé g-factor | g | ~2.16 | A measure of the magnetic moment of the electron. |

| Zero-Field Splitting | D | ~0.34 cm⁻¹ | Splitting of the triplet state in the absence of a magnetic field. |

| Magnetic Moment (300 K) | µeff | ~1.4 µB[1] | Lower than the spin-only value for two uncoupled Cu²⁺ ions (~2.45 µB). |

| Temperature of Max. Susceptibility | Tmax | ~250 K[5][6][7] | The temperature at which the population of the triplet state is maximized. |

Significance and Broader Implications

The study of this compound has been instrumental in the development of our understanding of magnetic exchange interactions in molecular systems. This seemingly simple compound serves as a cornerstone model for more complex polynuclear metal centers found in metalloenzymes and advanced magnetic materials. For drug development professionals, understanding these fundamental magnetic interactions is crucial for the design and characterization of metal-based therapeutics and contrast agents for magnetic resonance imaging (MRI).

References

-

Elmali, A. (2000). The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure. Turkish Journal of Physics, 24(5), 667-672. [Link]

-

Sharrock, P., & Melnik, M. (1985). Copper(II) acetates: from dimer to monomer. Canadian Journal of Chemistry, 63(1), 52-58. [Link]

-

Kokoszka, G. F., Allen, H. C., & Gordon, G. (1965). Electron Paramagnetic Resonance Spectra of Zinc‐Doped Copper Acetate Monohydrate. The Journal of Chemical Physics, 42(10), 3693-3697. [Link]

-

Hagen, W. R. (2023). Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate. International Journal of Molecular Sciences, 24(19), 14856. [Link]

-

Guha, B. C. (1965). Magnetic properties of copper acetate at low temperatures. Indian Journal of Physics, 39(10), 451-459. [Link]

-

HiMedia Laboratories. Copper(II) acetate monohydrate, Hi-LR™. [Link]

-

Wikipedia. Copper(II) acetate. [Link]

-

PubChem. Cupric acetate. [Link]

-

Bleaney, B., & Bowers, K. D. (1952). Anomalous paramagnetism of copper acetate. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 214(1119), 451-465. [Link]

-

Kawamori, A., & Miyagawa, I. (1971). ESR Study of X-Ray Irradiated Crystals of Copper Acetate Monohydrate. The Journal of Chemical Physics, 55(3), 1336-1343. [Link]

Sources

- 1. Copper(II) acetate monohydrate, Hi-LR™ [himedialabs.com]

- 2. lookchem.com [lookchem.com]

- 3. Cupric acetate | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]

- 5. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]

- 6. [PDF] The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 9. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of Cupric Acetate Monohydrate with Amino Acids: Synthesis, Characterization, and Therapeutic Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The reaction between cupric acetate monohydrate and amino acids represents a fundamental and versatile pathway to synthesizing copper(II)-amino acid complexes. These coordination compounds are not merely subjects of academic interest; they serve as critical models for understanding metal-ligand interactions in biological systems and are increasingly investigated for their therapeutic potential in drug development.[1] This guide provides a comprehensive exploration of the core principles governing this reaction, from the underlying coordination mechanisms to detailed experimental protocols and advanced characterization techniques. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the synthesis of well-defined, reproducible copper(II)-amino acid complexes for research and pharmaceutical applications.

Foundational Principles: The Reactants

This compound [Cu(CH₃COO)₂·H₂O]

Copper(II) acetate monohydrate is a widely used starting material in coordination chemistry due to its good solubility in water and alcohols and the labile nature of its acetate ligands. In its solid state, it exists as a paddle-wheel dimer, [Cu₂(CH₃COO)₄(H₂O)₂], where two copper atoms are bridged by four acetate ligands.[2] This dimeric structure is often retained in non-coordinating solvents, but in aqueous solutions, it readily dissociates to provide a source of solvated Cu²⁺ ions, making it an excellent precursor for ligand exchange reactions.

Amino Acids: Nature's Chelators

Amino acids are the building blocks of proteins and are characterized by the presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the same alpha-carbon.[3] In physiological and neutral pH ranges, they exist predominantly as zwitterions (⁺H₃N-CHR-COO⁻). This bifunctional nature makes them excellent chelating ligands. Upon deprotonation of the amino group, they can coordinate to a metal ion through both the amino nitrogen and a carboxylate oxygen, forming a highly stable five-membered ring.[4][5] This chelation effect is a primary driving force for the reaction with copper(II) ions.

The Core Reaction: Mechanism of Complex Formation

The reaction between cupric acetate and an amino acid is fundamentally a ligand substitution reaction. The amino acid, acting as a bidentate ligand, displaces the acetate and water ligands from the copper(II) coordination sphere.

The Critical Role of pH

The formation of the copper-amino acid complex is highly dependent on pH.[6][7] There is a direct competition between the copper(II) ion and protons (H⁺) for the same binding sites on the amino acid.[6]

-

At low pH (acidic): The amino group is protonated (-NH₃⁺), preventing it from coordinating with the Cu²⁺ ion. The carboxylic acid group is also protonated (-COOH). Complex formation is minimal.[6]

-

At neutral to slightly alkaline pH: The carboxylic acid group is deprotonated (-COO⁻), and a significant fraction of the amino group is also deprotonated (-NH₂). This zwitterionic or fully deprotonated form of the amino acid is available to chelate the copper ion effectively.[8][9] The reaction releases protons, necessitating pH control for optimal yield.

The general reaction for the formation of a 1:2 complex (the most common stoichiometry) can be represented as: Cu²⁺(aq) + 2 H₃N⁺CH(R)COO⁻ ⇔ [Cu(H₂NCH(R)COO)₂] + 2 H⁺(aq)[6]

Stoichiometry and Geometric Isomerism

Typically, two amino acid molecules coordinate to one copper(II) ion, forming a bis(aminoacidato)copper(II) complex with a 1:2 metal-to-ligand ratio.[8][10] This coordination results in a square-planar or distorted octahedral geometry around the central copper ion.[3] For a complex like bis(glycinato)copper(II), two geometric isomers are possible: cis and trans.

-

cis-isomer: The two amino groups are adjacent to each other (90° apart).

-

trans-isomer: The two amino groups are opposite each other (180° apart).

The specific isomer obtained can be controlled by reaction conditions such as temperature and solvent, with the cis isomer often precipitating more rapidly.[4] The cis isomer can be converted to the more thermodynamically stable trans isomer by heating.[4][11]

// Edges Cu_acetate -> cis_isomer [label="Reaction\n(pH control, heat)"]; AminoAcid -> cis_isomer; cis_isomer -> trans_isomer [label="Heating\n(Isomerization)", dir=both];

// Invisible nodes for positioning P1 [pos="3,2!", shape=point]; P2 [pos="3,0!", shape=point]; Cu_acetate -> P1 [style=invis]; AminoAcid -> P2 [style=invis]; } caption: "Reaction pathway for the formation of cis and trans isomers."

Experimental Protocol: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol provides a reliable method for synthesizing the cis isomer of the copper(II)-glycine complex. The self-validating nature of this protocol lies in the expected color change and precipitation, which are characteristic of successful complex formation.

Rationale

The synthesis is performed in a mixed solvent system (water/ethanol) at an elevated temperature to ensure the dissolution of both reactants.[4][6] Copper(II) acetate provides the Cu²⁺ ions, and glycine acts as the chelating ligand. Upon mixing, the more stable copper-glycinate complex forms, displacing the acetate ions.[5] The solution is then cooled in an ice bath to decrease the solubility of the product, inducing crystallization. The addition of a less polar solvent like 1-propanol or acetone further reduces solubility, maximizing the yield of the precipitated complex.[11]

Step-by-Step Methodology

-

Reactant Preparation:

-

Weigh 2.0 g (approx. 0.01 mole) of copper(II) acetate monohydrate into a 250 mL beaker. Add 25 mL of deionized water.

-

Weigh 1.5 g (approx. 0.02 mole) of glycine into a 150 mL beaker. Add 25 mL of deionized water.

-

-

Dissolution:

-

Place both beakers on a hot plate and heat to approximately 70-80°C with occasional stirring until both solids are fully dissolved.[6] Do not boil excessively.

-

-

Complexation Reaction:

-

Carefully and slowly add the hot glycine solution to the hot copper(II) acetate solution while stirring. A deep blue color should develop immediately, indicating the formation of the complex.

-

-

Crystallization:

-

Remove the beaker from the hot plate and allow it to cool at room temperature for 10-15 minutes.

-

Place the beaker in an ice-water bath to facilitate crystallization. Fine, needle-like, light blue crystals of the cis-isomer should form.[6]

-

-

Isolation and Washing:

-

Add 20-25 mL of cold 1-propanol or acetone to the cold mixture with stirring to complete the precipitation.[11]

-

Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of acetone to ensure a good seal.

-

Filter the crystalline product under vacuum.

-

Wash the collected crystals twice with small portions (10-15 mL) of cold acetone to remove any unreacted starting materials and acetic acid byproduct.

-

-

Drying:

-

Continue to pull air through the funnel for 5-10 minutes to partially dry the product.

-

Transfer the solid product to a pre-weighed watch glass and allow it to air-dry completely.

-

Once dry, weigh the final product and calculate the percentage yield.

-

Characterization of Copper-Amino Acid Complexes

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized complex. A multi-technique approach provides the most comprehensive and trustworthy data.

Spectroscopic Methods

| Technique | Principle & Information Gained | Typical Observations for [Cu(Gly)₂] |

| UV-Visible Spectroscopy | Probes the electronic transitions within the d-orbitals of the Cu(II) ion. The position (λmax) and intensity of the absorption band provide information on the ligand field strength and coordination geometry.[1] | A broad absorption band in the visible region, typically around 600-750 nm, corresponding to d-d transitions. The λmax for the complex is significantly shifted from that of the simple hydrated Cu²⁺ ion (~810 nm).[12] |

| Infrared (IR) Spectroscopy | Identifies the functional groups involved in coordination by detecting shifts in their vibrational frequencies upon complexation.[1] | N-H Stretch: The stretching vibration of the -NH₂ group (typically ~3100-3300 cm⁻¹) shifts to a lower frequency upon coordination to copper.[3] COO⁻ Stretch: The asymmetric stretching vibration of the free carboxylate group (~1550-1610 cm⁻¹) shifts to a higher frequency, while the symmetric stretch (~1400 cm⁻¹) shifts slightly, confirming its involvement in bonding.[3][13] |

Potentiometric Titration for Stability Constants

Potentiometric titration is the gold standard for determining the stability of metal complexes in solution.[10] By titrating a solution containing the copper ion and the amino acid with a standard base, one can monitor the pH change and calculate the stepwise (K₁, K₂) and overall (β₂) stability constants.[6]

-

K₁ = [[Cu(AA)]⁺] / [[Cu²⁺][AA⁻]]

-

K₂ = [[Cu(AA)₂]] / [[[Cu(AA)]⁺][AA⁻]]

-

β₂ = K₁ * K₂ = [[Cu(AA)₂]] / [[Cu²⁺][AA⁻]²]

Higher values of these constants indicate a more stable complex. These data are crucial for predicting the behavior of the complex under physiological conditions.[10][14]

Applications in Drug Development and Research

The chelation of copper with amino acids can profoundly alter its biological activity, often leading to compounds with enhanced therapeutic efficacy and reduced toxicity compared to the parent components.

-

Anti-inflammatory and Anti-proliferative Agents: Many copper complexes, including those with amino acids and other ligands like NSAIDs or phenanthroline, exhibit significant anti-inflammatory and anti-cancer properties.[15][16] The complexation can facilitate the transport of copper into cells, where it can interfere with tumor growth and angiogenesis or mimic the activity of superoxide dismutase (SOD).[15][17]

-

Schiff Base Complexes: Amino acids can be further reacted with aldehydes to form Schiff base ligands. The resulting copper(II)-Schiff base complexes are a major area of research, showing potent antimicrobial, antioxidant, and anticancer activities.[18][19][20]

-

Nutritional Supplements: Copper-amino acid chelates, such as copper lysinate, are used as nutritional supplements due to their enhanced bioavailability compared to inorganic copper salts.[21] The complex structure protects the copper ion during digestion and facilitates its absorption.[22]

The study of these relatively simple complexes provides invaluable insights into the coordination environment of copper in complex metalloproteins and enzymes, aiding in the rational design of novel metal-based therapeutics.[23]

Conclusion

The reaction of this compound with amino acids is a robust and accessible method for generating structurally diverse and biologically relevant coordination complexes. A thorough understanding of the underlying principles—particularly the role of pH in controlling chelation—is paramount for successful synthesis. By employing rigorous experimental protocols and comprehensive characterization techniques, researchers can produce high-purity copper-amino acid complexes. These compounds are not only excellent tools for fundamental coordination chemistry studies but also hold significant promise as scaffolds for the development of next-generation therapeutic agents.

References

- Advances in the Study of Copper (II) Complexes with Amino Acids: Synthesis, Characterization, and Applications. (n.d.). Vertex AI Search.

- Hübner, M. (n.d.). SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND. Vertex AI Search.

- Nonpolar Side Chains Affect the Photochemical Redox Reactions of Copper(II)–Amino Acid Complexes in Aqueous Solutions. (2021). ACS Omega.

- The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures. (2001). PubMed.

- SYNTHESIS OF COPPER(II) GLYCINATE. (2015). CHEMISTRY.

- Spectroscopic Studies of Charge Transfer Complexes of Some Amino Acids with Copper (II). (n.d.). Vertex AI Search.

- Copper(II) Complexes of Amino Acids and Peptides Containing Chelating bis(imidazolyl) Residues. (n.d.). PMC - NIH.

- COMPLEX FORMATION IN THE TERNARY SYSTEMS: COPPER(II)-GLYCYL-PHENYLALANINE-AMINO ACIDS. (n.d.). Vertex AI Search.

- Stability constants of copper( II ) complexes of optically active α-amino-acids. (1968). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

- The influence of gastrointestinal pH on speciation of copper in simulated digestive juice. (2025). Vertex AI Search.

- Investigation of Copper(II) Amino Acid Complexes. (2024). Chemistry LibreTexts.

- Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. (n.d.). Prime Scholars.

- Preparation method of cupric glycinate complex compound. (n.d.). Google Patents.

- Cu2+ Complexes with the Simplest Amino Acid Glycine (Gly). (2017). MedCrave online.

- Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate. (2013). One Part of Chemistry.

- Synthesis and characterization of copper (II) complexes of adenine and aminoacids. (n.d.). Vertex AI Search.

- Spectroscopic studies of some copper(II) complexes with amino acids. (2025). ResearchGate.

- Stability constants of the mixed-ligand copper(II)-1, 10'-phenanthroline-amino acid complexes studied by potentiometric measurements. (2023). Taylor & Francis Online.

- Stability constants of the ternary copper(II) complexes with 2-(benzo(d)oxazol-2-yl)nicotinic acid and some amino acids. (n.d.). Taylor & Francis Online.

- Syntheses & Characterisation of Complexes of Copper (II) Glycinatest. (n.d.). Vertex AI Search.

- Preparation of Copper (11)-Glycine Complex. (n.d.). CORE.

- February 2013. (2013). One Part of Chemistry.

- Development of copper based drugs, radiopharmaceuticals and medical materials. (n.d.). PMC.

- Synthesis and Characterization of Mixed Ligands Complexes of Copper(II) Ion with Nitrilotriacetic Acid and Amino Acids. (n.d.). Vertex AI Search.

- Medicinal applications of copper and its complexes- a review. (2024). Vertex AI Search.

- Binding copper(II) ion released from azo-amino acid Schiff base complex into lysozyme crystals as models for treatment of Alzheimer's disease. (n.d.). Open Exploration Publishing.

- Solid-state solution: Amino acids derivatised with solid copper ions for UV-vis detection. (n.d.). Vertex AI Search.

- UV–Vis spectrum of an amino acid Schiff base copper(II) complex. (n.d.). ResearchGate.

- The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. (2025). ResearchGate.

- The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. (n.d.). MDPI.

- Two-step synthesis procedure produces amino acid Schiff base Cu (II) complexes within 10 minutes. (2022). News-Medical.Net.

- Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II. (2020). PMC.

- Synthesis, IR characterization and antioxidant capacity of Cu(II) complexes with amino acids and melatonin. (n.d.). Vertex AI Search.

- Effect of pH on the complex formation and copper ion species. (n.d.). ResearchGate.

- Use of copper complexes of alpha-amino acids that contain terminal amino groups as nutritional supplements. (n.d.). Google Patents.

- Innovations in the Design of Biologically Active Copper Complexes for Metal-Based Drug Development. (n.d.). Frontiers.

- Synthesis, Crystal Structure, and IR Absorption Spectra of the Adduct of Copper(II) Acetate Monohydrate with 1-Amino-4-aza-9-fluorenone Cu2(CH3COO)4(H2O)2· C12H8N2O. (2025). ResearchGate.

- Copper-Catalyzed β-Functionalization of Amino Acid Schiff Bases. (n.d.). ACS Publications.

- Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications. (n.d.). MDPI.

- Copper complexes: UV biomedical behaviour. (2019). Wiley Analytical Science.

- Copper(II) acetate. (n.d.). Wikipedia.

- Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. (2023). NIH.

Sources

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. quasar.physics.uvt.ro [quasar.physics.uvt.ro]

- 4. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 5. One Part of Chemistry: February 2013 [1chemistry.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. murov.info [murov.info]

- 12. Spectroscopic Studies of Charge Transfer Complexes of Some Amino Acids with Copper (II) – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal applications of copper and its complexes- a review [wisdomlib.org]

- 17. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. news-medical.net [news-medical.net]

- 20. mdpi.com [mdpi.com]

- 21. EP0377526B1 - Use of copper complexes of alpha-amino acids that contain terminal amino groups as nutritional supplements - Google Patents [patents.google.com]

- 22. microbiomemedicine.com [microbiomemedicine.com]

- 23. Frontiers | Innovations in the Design of Biologically Active Copper Complexes for Metal-Based Drug Development [frontiersin.org]

An In-depth Technical Guide to the Hydrolysis of Cupric Acetate Monohydrate in Aqueous Solution

This guide provides a comprehensive exploration of the chemical principles and practical considerations surrounding the hydrolysis of copper(II) acetate monohydrate, Cu₂(CH₃COO)₄(H₂O)₂, in aqueous solutions. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying causality, ensuring reproducible and reliable experimental outcomes.

Introduction: The Dimeric Structure and Aqueous Behavior

Copper(II) acetate monohydrate, commonly referred to as cupric acetate, is a coordination complex with a distinctive chemical nature. In its solid, crystalline state, it exists as a dimer with a "paddlewheel" structure.[1][2] This structure features two copper atoms bridged by four acetate ligands, with a water molecule coordinated to each copper atom.[2] The close proximity of the copper centers (approximately 2.62 Å) leads to significant antiferromagnetic coupling.[2]

When dissolved in a non-aqueous solvent, this dimeric form can be retained.[3] However, in an aqueous solution, the dimeric structure begins to dissociate, and the resulting aqua-complex of copper(II) ions, [Cu(H₂O)₆]²⁺, becomes susceptible to hydrolysis. This process is fundamental to understanding the stability, reactivity, and spectral properties of its solutions. As the salt of a weak acid (acetic acid) and a cation that forms a weakly basic hydroxide, cupric acetate solutions are inherently prone to changes in pH and composition over time.

The Core Mechanism: Hydrolysis Equilibrium

The hydrolysis of the hydrated copper(II) ion is a stepwise equilibrium process where coordinated water molecules act as Brønsted-Lowry acids, donating protons to the bulk solvent. This results in the formation of various hydroxo- and aqua-copper(II) species and a concurrent increase in the concentration of acetic acid, leading to a decrease in the solution's pH.[4]

The primary equilibrium reactions can be summarized as follows:

-

Dissolution and Hydration: Cu₂(CH₃COO)₄(H₂O)₂ (s) + 10H₂O (l) ⇌ 2[Cu(H₂O)₆]²⁺ (aq) + 4CH₃COO⁻ (aq)

-

Acetate Protonation: CH₃COO⁻ (aq) + H₂O (l) ⇌ CH₃COOH (aq) + OH⁻ (aq)

-

Copper(II) Hydrolysis: [Cu(H₂O)₆]²⁺ (aq) + H₂O (l) ⇌ [Cu(OH)(H₂O)₅]⁺ (aq) + H₃O⁺ (aq)

As the concentration of hydroxide ions increases from the acetate protonation, or as the pH is otherwise raised, the equilibrium shifts, favoring the formation of not only monomeric hydroxo species but also dimeric species like [Cu₂(OH)₂]²⁺.[5] If conditions are not controlled, this process culminates in the precipitation of insoluble basic copper(II) acetates.[2][6]

A common reaction leading to this precipitate is: 2Cu(CH₃COO)₂ + 2H₂O ⇌ Cu₂(OH)₂(CH₃COO)₂ (s) + 2CH₃COOH[6]

This precipitate is often observed as a blue-green solid, and its formation indicates a significant and often undesirable shift in the solution's chemical composition.[7]

Caption: The equilibrium of copper(II) acetate hydrolysis in an aqueous solution.

Key Factors Influencing Solution Stability

The stability of a copper(II) acetate solution is a dynamic state governed by several interconnected factors. Understanding and controlling these variables is paramount for experimental success.

The Role of pH

The pH is the most critical factor controlling the hydrolysis equilibrium. The propensity for basic salt precipitation is highly dependent on the dominant copper species in solution, which is dictated by pH.[7]

-

Acidic Conditions (pH < 4): The equilibrium is shifted to the left (Le Châtelier's principle). The excess H₃O⁺ ions suppress the deprotonation of coordinated water molecules, stabilizing the [Cu(H₂O)₆]²⁺ ion and preventing precipitation. This is why a small addition of acetic acid is commonly recommended to prepare stable stock solutions.[8][9]

-

Near-Neutral to Basic Conditions (pH > 5): The concentration of hydroxide ions is sufficient to drive the hydrolysis forward, leading to the formation of various hydroxo-copper species and, ultimately, the precipitation of insoluble basic salts.[7]

The Effect of Temperature

Increasing the temperature of the solution accelerates the rate of hydrolysis.[8] This can be attributed to several phenomena:

-

Increased Reaction Kinetics: Higher thermal energy increases the rate at which equilibrium is established.

-

Evaporation of Acetic Acid: Heating, especially near the boiling point, can drive off the acetic acid formed during hydrolysis.[10] This removal of a product shifts the equilibrium to the right, further promoting the formation of basic precipitates.

-

Endothermic Process: The hydrolysis process itself is generally endothermic, meaning that an increase in temperature favors the formation of products.

The Impact of Concentration

Dilute solutions of copper(II) acetate are generally more susceptible to significant changes in composition due to hydrolysis.[10] In a dilute solution, the amount of acetic acid produced may not be sufficient to buffer the pH effectively, allowing for a greater relative shift in equilibrium compared to a more concentrated solution.

| Parameter | Condition | Effect on Hydrolysis | Primary Rationale | Citation(s) |

| pH | Low (e.g., < 4) | Suppressed | Le Châtelier's Principle: Excess H⁺ stabilizes the aqua ion. | [7][8][9] |

| High (e.g., > 5) | Promoted | Increased OH⁻ concentration drives the reaction forward. | [7] | |

| Temperature | Increased | Accelerated | Increases reaction rate and evaporates acetic acid product. | [8][10] |

| Decreased | Slowed | Reduces kinetic energy of molecules. | ||

| Concentration | Dilute | More Pronounced | Lower buffering capacity from produced acetic acid. | [10] |

| Concentrated | Less Pronounced | Higher initial acetate concentration provides some buffering. |

Table 1: Summary of factors affecting the hydrolysis of copper(II) acetate.

Experimental Protocols for Analysis and Control

To work effectively with copper(II) acetate solutions, it is essential to employ methods that both control and monitor the hydrolysis process.

Protocol: Preparation of a Stable Aqueous Stock Solution

This protocol describes the preparation of a 0.1 M copper(II) acetate solution with enhanced stability against hydrolysis.

Materials:

-

Copper(II) acetate monohydrate (Cu₂(CH₃COO)₄(H₂O)₂)

-

High-purity deionized water

-

Glacial acetic acid

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Weighing: Accurately weigh out 9.98 g of copper(II) acetate monohydrate (Molar Mass: 199.65 g/mol , but the formula unit for calculation is Cu(CH₃COO)₂·H₂O, hence 199.65 g/mol ).

-

Initial Dissolution: Add the weighed salt to a beaker containing approximately 400 mL of deionized water.

-

Acidification: Using a pipette, add 0.5 mL of glacial acetic acid to the solution. This step is critical to lower the initial pH and suppress immediate hydrolysis.[7][8]

-

Stirring: Place the beaker on a magnetic stirrer and stir until all the solid has completely dissolved. The solution should be a clear, deep blue.

-

Final Volume: Carefully transfer the solution to a 500 mL volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask.

-

Dilution to Mark: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the solution in a tightly sealed container at room temperature. For long-term stability, periodic checks of clarity and pH are recommended.

Protocol: Monitoring Hydrolysis with pH and UV-Visible Spectroscopy